molecular formula C8H6Cl2N4S B1270363 4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol CAS No. 93677-89-5

4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol

Cat. No.: B1270363
CAS No.: 93677-89-5
M. Wt: 261.13 g/mol
InChI Key: MRAFZTIQQGCSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the key enzymes it interacts with is lanosterol 14α-demethylase, which is crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to antifungal effects. Additionally, this compound has shown interactions with other proteins and biomolecules involved in cellular signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In fungal cells, the inhibition of ergosterol biosynthesis leads to increased membrane permeability and cell death . In mammalian cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling proteins, leading to altered cellular responses and metabolic changes . These effects underscore the potential therapeutic applications of this compound in treating fungal infections and possibly other diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of lanosterol 14α-demethylase, inhibiting its enzymatic activity and preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. Additionally, this compound may interact with other enzymes and proteins, resulting in enzyme inhibition or activation and changes in gene expression . These molecular interactions are critical for understanding the compound’s mechanism of action and potential therapeutic uses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Degradation products may form under specific conditions, potentially affecting its efficacy. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways . These findings are essential for optimizing the use of this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antifungal activity with minimal adverse effects . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of determining the optimal therapeutic dosage to maximize efficacy while minimizing toxicity. Studies in animal models have also identified threshold effects, where a specific dosage range is required to achieve the desired therapeutic outcome .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that may retain or lose biological activity . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound, providing insights into its therapeutic potential and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is absorbed efficiently and distributed widely across various tissues, including the liver, kidneys, and brain . Transporters such as P-glycoprotein may influence its cellular uptake and efflux, affecting its bioavailability and therapeutic efficacy . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its clinical use and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its biochemical activity . These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its effects and for developing targeted therapeutic strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorophenyl isothiocyanate with hydrazine hydrate to form the corresponding thiosemicarbazide. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the desired triazole compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pesticides.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-phenyl-4h-1,2,4-triazole-3-thiol
  • 4-Amino-5-(2,4-difluorophenyl)-4h-1,2,4-triazole-3-thiol
  • 4-Amino-5-(2,4-dimethoxyphenyl)-4h-1,2,4-triazole-3-thiol

Uniqueness

4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity. This compound has shown promising results in various biological assays, making it a valuable candidate for further research and development .

Properties

IUPAC Name

4-amino-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4S/c9-4-1-2-5(6(10)3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAFZTIQQGCSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354243
Record name 4-Amino-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93677-89-5
Record name 4-Amino-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol
Reactant of Route 2
4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol
Reactant of Route 3
4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol
Reactant of Route 4
4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol
Reactant of Route 5
4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol
Reactant of Route 6
4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.